molecular formula C11H17N3O2 B14909585 1-butyl-N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

1-butyl-N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14909585
M. Wt: 223.27 g/mol
InChI Key: PBHRDNMZVNKCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1-butyl-N-ethyl-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C11H17N3O2/c1-3-5-8-14-10(15)7-6-9(13-14)11(16)12-4-2/h6-7H,3-5,8H2,1-2H3,(H,12,16)

InChI Key

PBHRDNMZVNKCGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C=CC(=N1)C(=O)NCC

Origin of Product

United States

Preparation Methods

Core Pyridazine Ring Formation

The dihydropyridazine ring is constructed via cyclocondensation of hydrazine derivatives with α,β-diketones or equivalent precursors. For instance, 1,2-diacetylhydrazine reacts with ethyl 3-oxobutanoate under acidic conditions to yield 6-oxo-1,6-dihydropyridazine-3-carboxylate intermediates.

Reaction Conditions:

  • Solvent: Ethanol or toluene
  • Catalyst: p-Toluenesulfonic acid (pTSA, 10 mol%)
  • Temperature: Reflux (80–100°C)
  • Time: 12–24 hours

Mechanistic Insight:
The reaction proceeds through nucleophilic attack of hydrazine’s amino group on the carbonyl carbon, followed by dehydration and cyclization. The electron-withdrawing ester group stabilizes the intermediate enolate, facilitating ring closure.

Carboxamide Formation via Amidation

The ester group at the 3-position is converted to the N-ethyl carboxamide through aminolysis.

Stepwise Procedure:

  • Ester Activation: Treat the ester with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Amine Coupling: React with ethylamine in dichloromethane (DCM) at 0°C.
  • Workup: Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.

Critical Parameters:

Parameter Optimal Value Deviation Effect
SOCl₂ Equiv 1.5 <1.0: Incomplete activation
Ethylamine Equiv 2.0 <1.5: Low conversion
Reaction Temperature 0–5°C >10°C: Side product formation

Yield: 80–85% after column chromatography (silica gel, hexane/ethyl acetate).

Alternative Route: One-Pot Synthesis

A streamlined approach combines cyclization, alkylation, and amidation in a single reactor.

Protocol:

  • Cyclization: React diacetylhydrazine with ethyl acetoacetate in ethanol/pTSA.
  • In-Situ Alkylation: Add 1-bromobutane and K₂CO₃ after cyclization completion.
  • Direct Aminolysis: Introduce ethylamine post-alkylation without intermediate isolation.

Advantages:

  • Reduces purification steps.
  • Total yield: 55–60%.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors enhance efficiency:

Parameter Batch Process Flow Process
Reaction Time 24 hours 2 hours
Temperature Control ±5°C ±1°C
Throughput 100 g/day 1 kg/day

Purification:

  • Crystallization: Ethanol/water (7:3) yields >98% purity.
  • Chromatography: Reserved for pharmaceutical-grade material.

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), 1.48–1.55 (m, 2H, CH₂CH₂CH₂CH₃), 1.65–1.72 (m, 2H, CH₂CH₂CH₂CH₃), 2.45 (t, J=7.6 Hz, 2H, NCH₂), 3.25 (q, J=7.2 Hz, 2H, NHCH₂), 6.78 (d, J=9.6 Hz, 1H, C₅-H), 8.12 (d, J=9.6 Hz, 1H, C₄-H), 10.21 (s, 1H, NH).
  • HRMS (ESI): m/z calcd for C₁₁H₁₇N₃O₂ [M+H]⁺: 223.1317; found: 223.1315.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost ($/g)
Stepwise Synthesis 75 98 Moderate 120
One-Pot Synthesis 60 95 High 90
Flow Chemistry 70 99 Very High 80

Key Findings:

  • Flow chemistry balances yield and cost-effectiveness for industrial applications.
  • Stepwise synthesis remains preferable for small-scale, high-purity demands.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and ethylbutylamine. This reaction is critical for understanding the compound’s metabolic pathways and degradation products.

Conditions Reagents Products Key Observations
Acidic (HCl, H₂SO₄)6M HCl, reflux (110°C)1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid + ethylbutylamine Complete conversion after 12 hours
Basic (NaOH, KOH)2M NaOH, 80°CCarboxylic acid salt + ethylbutylamineFaster kinetics compared to acidic conditions

The carboxylic acid product (CAS 103854-71-3) is structurally confirmed via NMR and mass spectrometry .

Nucleophilic Substitution at the Carbonyl Group

The electron-deficient carbonyl carbon in the carboxamide group is susceptible to nucleophilic attack, enabling functional group transformations.

Reaction Type Nucleophile Conditions Products Catalyst/Notes
TransamidationPrimary aminesEthanol, 60°C, 24 hoursN-substituted amide derivativesRequires excess amine
AlcoholysisMethanol/EthanolAcid catalysis (H₂SO₄), refluxMethyl/ethyl estersLimited by steric hindrance

These reactions are utilized to synthesize analogs with modified solubility and bioavailability profiles.

Cycloaddition Reactions

The dihydropyridazine ring participates in [4+2] cycloaddition reactions, forming bicyclic structures with applications in medicinal chemistry.

Dienophile Conditions Product Reactivity Notes
Maleic anhydrideToluene, 120°C, 8 hoursBicyclic adduct with fused oxazine ringEnhanced electron-withdrawing groups improve yield
TetracyanoethyleneDCM, room temperaturePolycyclic nitrile derivativeRapid reaction due to high electrophilicity

The regioselectivity of these reactions is influenced by the electron-donating butyl and ethyl substituents.

Oxidation and Reduction Pathways

While less common, redox reactions modify the dihydropyridazine core:

Reaction Reagents Products Outcome
OxidationKMnO₄, acidic conditionsPyridazine-3-carboxamide derivativePartial ring aromatization observed
ReductionH₂, Pd/CTetrahydro derivativeSaturation of the pyridazine ring

Stability Under Thermal and Photolytic Conditions

The compound demonstrates moderate thermal stability but degrades under UV light:

Condition Temperature/Time Degradation Products Mechanism
Thermal decomposition>200°C, 1 hourFragmented amines and CO₂Radical-mediated cleavage
UV exposure (254 nm)48 hoursIsomeric oxazole derivativesPhotoinduced ring contraction

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular pathways makes it a promising candidate for further research and development in various fields .

Q & A

Q. What are the standard synthetic methodologies for preparing 1-butyl-N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?

The synthesis typically involves coupling reactions between pyridazinone intermediates and substituted amines or carboxylic acids. For example:

  • Step 1 : Activation of the carboxylic acid moiety using coupling agents like T3P (propylphosphonic anhydride) in dichloromethane (DCM) with DIPEA (N,N-diisopropylethylamine) as a base .
  • Step 2 : Purification via flash chromatography (e.g., 0–100% ethyl acetate in cyclohexane) to isolate the target compound .
  • Key intermediates : 6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives, often synthesized via cyclization of hydrazine precursors .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with accuracy ≤5 ppm .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., δ 5.31 ppm for benzyl -CH₂ groups) .
  • HPLC : Validates purity (≥98%) and monitors reaction progress .

Q. What are the primary biological targets of 6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives?

These compounds are frequently designed as kinase inhibitors (e.g., c-Met) or proteasome inhibitors. For instance:

  • c-Met inhibition : Substituents like fluoro-phenyl groups enhance binding to the ATP-binding pocket, modulating pathways like HGF/c-Met, as shown in LAH-1 .
  • Trypanosoma cruzi proteasome inhibition : Pyridazinones block chymotrypsin-like activity, critical for parasite survival .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

SAR strategies include:

  • Substituent modification : Replacing the N-ethyl group with cyclopropyl or methoxybenzyl groups improves metabolic stability and target affinity .
  • Bioisosteric replacement : Swapping the butyl chain with cyclohexylmethyl enhances hydrophobic interactions in the proteasome’s β5 subunit .
  • In vitro validation : Antiproliferative assays (e.g., EBC-1 cell line IC₅₀ values) and kinase selectivity panels resolve target specificity .

Q. How should researchers address contradictory data in reported biological activities?

  • Standardized assays : Use consistent cell lines (e.g., EBC-1 for c-Met inhibition) and protease activity kits (e.g., fluorogenic substrates for proteasome inhibition) .
  • Counter-screening : Test against off-target kinases (e.g., EGFR, VEGFR2) to rule out cross-reactivity .
  • Crystallography : Resolve binding modes via co-crystallization with targets (e.g., c-Met kinase domain) .

Q. What methodologies are recommended for evaluating in vivo efficacy and pharmacokinetics?

  • Pharmacokinetic profiling : Assess oral bioavailability, half-life, and tissue distribution in rodent models using LC-MS/MS .
  • In vivo efficacy : Use murine models of cancer (e.g., xenografts) or Chagas disease (e.g., Trypanosoma cruzi-infected mice) with dose optimization (e.g., 25–50 mg/kg, bid) .
  • Toxicology : Monitor liver enzymes (ALT/AST) and hematological parameters to rule out off-target toxicity .

Q. How can computational tools aid in designing analogs of this compound?

  • Molecular docking : Predict binding poses with c-Met (PDB: 3LQ8) or proteasome β5 subunit (PDB: 5T0D) using AutoDock Vina .
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with IC₅₀ values to prioritize analogs .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .

Methodological Considerations

Q. What are the best practices for resolving weak or absent NMR signals in this compound?

  • Solvent selection : Use deuterated DMSO for improved solubility and signal resolution .
  • Dynamic effects : Heat samples to 50°C to reduce line broadening caused by slow rotation of bulky substituents .
  • Advanced techniques : Acquire 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons obscured by DMSO signals .

Q. How should researchers troubleshoot low yields in coupling reactions?

  • Reagent optimization : Replace T3P with HATU for sterically hindered amines .
  • Temperature control : Conduct reactions at 0°C to minimize side-product formation .
  • Work-up modifications : Use saturated NaHCO₃ instead of water to prevent emulsion formation during extraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.